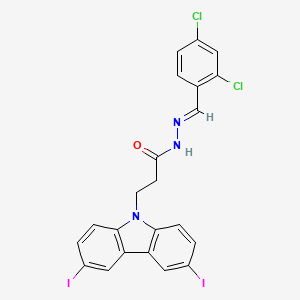![molecular formula C24H30N4O6 B12049488 N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)
N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of two hydrazone groups, which are formed by the condensation of hydrazides with aldehydes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups on the phenyl rings can be oxidized to form quinones.
Reduction: The hydrazone groups can be reduced to form hydrazines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazines and reduced derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
N’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The hydroxy and methoxy groups on the phenyl rings can participate in hydrogen bonding and other non-covalent interactions, enhancing its ability to interact with biological macromolecules. The hydrazone groups can also undergo tautomerization, which can affect the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
N’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide can be compared with other similar compounds, such as:
- N’~1~,N’~8~-bis[(E)-(2-hydroxybenzylidene)]octanedihydrazide
- N’~1~,N’~8~-bis[(E)-(4-methoxybenzylidene)]octanedihydrazide
- N’~1~,N’~8~-bis[(E)-(4-ethoxy-3-methoxybenzylidene)]octanedihydrazide
These compounds share similar structural features but differ in the substituents on the phenyl ringsN’~1~,N’~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and potential for various applications .
Propriétés
Formule moléculaire |
C24H30N4O6 |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]octanediamide |
InChI |
InChI=1S/C24H30N4O6/c1-33-21-13-17(9-11-19(21)29)15-25-27-23(31)7-5-3-4-6-8-24(32)28-26-16-18-10-12-20(30)22(14-18)34-2/h9-16,29-30H,3-8H2,1-2H3,(H,27,31)(H,28,32)/b25-15+,26-16+ |
Clé InChI |
UETAICSDBFKZGK-RYQLWAFASA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC(=C(C=C2)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,3-dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide](/img/structure/B12049447.png)
![4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12049449.png)


![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049458.png)

![N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B12049479.png)

![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12049485.png)


